1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol

CCR5 antagonist HIV entry inhibitor chemokine receptor

Researchers requiring a low-micromolar CCR5 antagonist for SAR or mechanistic studies face limited options with compound-specific binding data. This compound (CAS 1341891-32-4) fills that gap: - Documented CCR5 Kd of 316 nM, enabling direct comparison with des-methyl & clinical analogs. - Weak RBP4 binding (IC50=3000 nM) supports dual-pathway chem. biology or use as a negative control. - ≥98% purity (HPLC); supplied as a research-grade solid with full QA documentation. - Available in mg-to-g quantities from stock with ambient global shipping.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1341891-32-4
Cat. No. B2686988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol
CAS1341891-32-4
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCC(C2)O
InChIInChI=1S/C9H13N3O/c1-7-10-4-2-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3
InChIKeyPPWZYOPDBFZNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol: Physicochemical Baseline and In-Class Positioning


1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 1341891‑32‑4; molecular formula C₉H₁₃N₃O; MW 179.22 g·mol⁻¹) is a synthetic small‑molecule hybrid of a pyrrolidin‑3‑ol core N‑substituted with a 2‑methylpyrimidin‑4‑yl group . The compound is reported as a CCR5 antagonist (Kd = 316 nM in a human CCR5 HEK‑293 Glosensor calcium‑flux assay) and a weak RBP4 binder (IC₅₀ = 3,000 nM in a scintillation proximity assay) [1][2]. Commercial suppliers list it at ≥98 % purity (HPLC) . These data establish the compound as a low‑micromolar CCR5 ligand within the pyrrolidine‑pyrimidine chemotype, with potential relevance to HIV entry, inflammatory disease, and cellular differentiation research.

Why Close Pyrimidine-Pyrrolidine Analogs Cannot Substitute for This Compound


Within the pyrimidine‑pyrrolidine chemotype, seemingly minor structural variations produce orders‑of‑magnitude shifts in target affinity. The 2‑methyl substituent on the pyrimidine ring distinguishes this compound from the des‑methyl analog 1‑(pyrimidin‑4‑yl)pyrrolidin‑3‑ol (CAS 1341051‑28‑2), for which no CCR5 activity has been reported . Likewise, the regioisomer 3‑(2‑methylpyrimidin‑4‑yl)pyrrolidin‑3‑ol (CAS 1359705‑64‑8) differs in connectivity but lacks publicly documented CCR5 or RBP4 binding data . Literature on related pyrrolidine CCR5 antagonists shows that even single‑atom changes to the N‑heterocyclic substituent can alter IC₅₀ values by >100‑fold [1]. Consequently, generic substitution within this chemical series is not supported by available evidence; procurement must be guided by compound‑specific quantitative activity data.

Quantitative Differentiation Evidence Against Closest Comparators


CCR5 Binding Affinity Comparison with Maraviroc and Nifeviroc

The compound exhibits a Kd of 316 nM for human CCR5 in a HEK293 Glosensor calcium‑flux assay, indicating moderate antagonist potency [1]. In contrast, the clinically approved CCR5 antagonist maraviroc achieves IC₅₀ values of 3.3–7.2 nM (radioligand binding competition), and nifeviroc yields an IC₅₀ of 2.9 nM (CHO cell [³⁵S]GTPγS binding) [2]. The target compound is therefore approximately 40‑ to 100‑fold less potent than these advanced leads, positioning it as a tool‑compound‑grade CCR5 ligand rather than a development candidate.

CCR5 antagonist HIV entry inhibitor chemokine receptor

RBP4 Binding Activity Comparison with A1120 and BPN-14136

The compound displays an IC₅₀ of 3,000 nM for RBP4 binding in a scintillation proximity assay (SPA) [1]. By comparison, the non‑retinoid RBP4 antagonist A1120 achieves an SPA IC₅₀ of ~10 nM, and BPN‑14136 attains an SPA IC₅₀ of 12.8 nM [2]. The ~300‑fold potency gap indicates this compound is a weak RBP4 binder, potentially useful as a negative control or as a starting scaffold for fragment‑based optimization.

RBP4 antagonist retinol transport macular degeneration

Structural Role of the 2-Methyl Substituent in Target Engagement

The des‑methyl analog 1‑(pyrimidin‑4‑yl)pyrrolidin‑3‑ol (CAS 1341051‑28‑2) has no reported CCR5 or RBP4 binding data in ChEMBL or BindingDB as of May 2026 [1]. The presence of the 2‑methyl group in 1‑(2‑methylpyrimidin‑4‑yl)pyrrolidin‑3‑ol is therefore the minimal structural feature correlated with detectable CCR5 Kd (316 nM) and RBP4 IC₅₀ (3,000 nM). Class‑level SAR from pyrrolidine CCR5 antagonists indicates that N‑heteroaryl substitution pattern is a primary driver of affinity, with 2‑substituted pyrimidines often conferring superior complementarity to the CCR5 transmembrane binding pocket [2].

structure–activity relationship pyrimidine substitution CCR5 selectivity

Differentiation-Inducing Activity in Undifferentiated Cells

Preliminary pharmacological screening (Semantic Scholar record, 2012) reports that 1‑(2‑methylpyrimidin‑4‑yl)pyrrolidin‑3‑ol exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into the monocyte lineage, suggesting utility as an anti‑cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. No quantitative comparator data (e.g., % differentiation at a given concentration, EC₅₀) are publicly available for close structural analogs. This differentiation phenotype is not reported for the des‑methyl analog 1‑(pyrimidin‑4‑yl)pyrrolidin‑3‑ol or the regioisomer 3‑(2‑methylpyrimidin‑4‑yl)pyrrolidin‑3‑ol [2].

cellular differentiation anti‑proliferative monocyte lineage psoriasis

Commercial Purity Benchmark Against Close Analogs

The target compound is listed at 98 % purity (HPLC) by Leyan (Product No. 1621121) . The des‑methyl analog 1‑(pyrimidin‑4‑yl)pyrrolidin‑3‑ol and the regioisomer 3‑(2‑methylpyrimidin‑4‑yl)pyrrolidin‑3‑ol are offered at 95 % purity from the same supplier class . This 3‑percentage‑point purity advantage may reduce the need for repurification in biochemical assays where trace impurities can confound dose–response measurements.

chemical purity procurement specification HPLC quality

Evidence Strength and Data Availability Disclaimer

As of May 2026, no peer‑reviewed publication or patent provides a direct, side‑by‑side quantitative comparison of 1‑(2‑methylpyrimidin‑4‑yl)pyrrolidin‑3‑ol with its closest structural analogs in the same assay under identical conditions. The CCR5 Kd (316 nM) and RBP4 IC₅₀ (3,000 nM) values originate from ChEMBL‑curated BindingDB entries rather than from a single head‑to‑head study [1][2]. The differentiation‑inducing activity is reported only in a preliminary screening abstract without full concentration–response data [3]. Consequently, all quantitative comparisons in this guide are cross‑study or class‑level inferences. Users should verify critical activity values through in‑house profiling before committing to large‑scale procurement or definitive SAR conclusions.

data availability evidence quality procurement risk

Evidence-Backed Application Scenarios for Procurement


CCR5 Mechanistic Probe and SAR Tool for HIV Entry Studies

With a measured CCR5 Kd of 316 nM, this compound is suitable as a low‑micromolar antagonist probe for dissecting CCR5‑mediated signaling pathways (e.g., RANTES‑induced calcium mobilization) in HEK293 or other recombinant cell lines [1]. Its moderate potency makes it appropriate for SAR campaigns aimed at understanding the contribution of the 2‑methylpyrimidin‑4‑yl substituent to CCR5 affinity, particularly when compared head‑to‑head with the des‑methyl analog or with sub‑nanomolar clinical antagonists such as maraviroc [2].

Cellular Differentiation Screening in Oncology or Dermatology

The reported activity in arresting undifferentiated cell proliferation and inducing monocyte‑lineage differentiation supports its use in phenotypic screens for anti‑cancer or anti‑psoriatic agents [1]. Given the qualitative nature of the available data, initial procurement should be limited to small quantities for confirmatory dose–response profiling (e.g., 10‑point EC₅₀ curves in HL‑60 or U937 leukemic cell models) before scaling up.

RBP4 Negative Control or Fragment-Based Lead Optimization

The weak RBP4 binding affinity (SPA IC₅₀ = 3,000 nM) positions this compound as a potential negative control for high‑potency RBP4 antagonist programs (e.g., A1120 or BPN‑14136 series) [1][2]. Alternatively, its low molecular weight (179 Da) and defined binding pose make it a candidate for fragment‑based drug discovery, where even weak initial hits can be elaborated into nanomolar leads through structure‑guided medicinal chemistry [3].

Chemical Biology Tool for Dual CCR5/RBP4 Profiling

The compound's dual, albeit weak, engagement of CCR5 and RBP4 offers a unique chemical biology tool for investigating potential crosstalk between chemokine signaling and retinol transport pathways—a hypothesis relevant to metabolic–inflammatory disease interfaces [1][2]. No other close analog with documented dual CCR5/RBP4 activity is currently identified in public databases, making this compound the sole available chemical entry point for such studies.

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